Ethyl (4-Aminophenylamino) Oxoacetate
Overview
Description
Ethyl (4-Aminophenylamino) Oxoacetate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is a solid at room temperature and is soluble in dichloromethane and ethyl acetate .
Preparation Methods
Ethyl (4-Aminophenylamino) Oxoacetate can be synthesized from Ethyl (4-Nitrophenylamino) Oxoacetate . The synthesis involves a reduction reaction where the nitro group is reduced to an amino group. This can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid . The reaction conditions typically involve refluxing the reactants in an appropriate solvent until the reaction is complete .
Chemical Reactions Analysis
Ethyl (4-Aminophenylamino) Oxoacetate undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (4-Aminophenylamino) Oxoacetate is used extensively in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is used in proteomics research to study protein interactions and functions . The compound’s derivatives have shown potential in cancer research due to their antitumor activity.
Mechanism of Action
The mechanism of action of Ethyl (4-Aminophenylamino) Oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, reducing oxidative stress in cells. It may also induce apoptosis in cancer cells, thereby inhibiting their growth. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and apoptosis pathways is well-documented.
Comparison with Similar Compounds
Ethyl (4-Aminophenylamino) Oxoacetate can be compared with similar compounds such as Ethyl (4-Nitrophenylamino) Oxoacetate and other amino-substituted oxoacetates . What sets this compound apart is its specific application in proteomics research and its potential antitumor activity. Similar compounds may not exhibit the same level of biological activity or may be used in different research contexts.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its ability to undergo various chemical reactions and its potential in cancer research make it a valuable tool for researchers in chemistry and biology.
Properties
IUPAC Name |
ethyl 2-(4-aminoanilino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOATZWIBGLCONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399779 | |
Record name | Ethyl (4-Aminophenylamino) Oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17794-28-4 | |
Record name | Ethyl (4-Aminophenylamino) Oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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